5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
N-{5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a pyrazole ring, a thiadiazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Coupling Reaction: The pyrazole and thiadiazole intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-{5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-{5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE
- N-{5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-CHLOROPHENYL)AMINE
Uniqueness
N-{5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be advantageous in various applications, such as drug development and materials science.
Properties
Molecular Formula |
C15H15BrFN5S |
---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
5-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H15BrFN5S/c1-9-14(16)10(2)22(21-9)8-7-13-19-20-15(23-13)18-12-5-3-11(17)4-6-12/h3-6H,7-8H2,1-2H3,(H,18,20) |
InChI Key |
BUEHERPSHYVSAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC2=NN=C(S2)NC3=CC=C(C=C3)F)C)Br |
Origin of Product |
United States |
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